9-beta-D-Ribofuranosylxanthine

描述

Molecular Architecture and Stereochemical Configuration

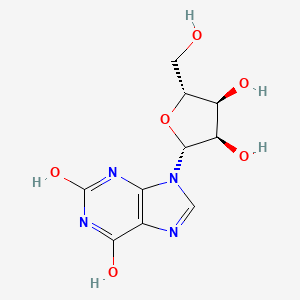

Xanthosine possesses the molecular formula C10H12N4O6 with an average molecular weight of 284.228 grams per mole. The compound exhibits a systematic International Union of Pure and Applied Chemistry name of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione, reflecting its stereochemical complexity. The molecular structure comprises two primary components: the xanthine nucleobase and the ribofuranose sugar moiety connected via a beta-N(9)-glycosidic bond.

The xanthine base contains two carbonyl groups positioned at the 2 and 6 positions of the purine ring system, distinguishing it from other purine derivatives such as adenosine and guanosine. The ribose component maintains the standard beta-D-ribofuranose configuration with four defined stereocenters, as indicated by the (2R,3R,4S,5R) stereochemical designation. This specific stereochemical arrangement ensures the proper three-dimensional orientation necessary for biological recognition and enzymatic interactions.

The compound demonstrates a monoisotopic mass of 284.075684 atomic mass units, providing precise mass spectrometric identification capabilities. The Chemical Abstracts Service registry number 146-80-5 serves as the unique identifier for this compound in chemical databases and literature. Alternative nomenclature includes xanthine riboside and beta-D-ribofuranoside xanthine-9, reflecting different naming conventions used across various scientific disciplines.

Crystallographic Characterization and Conformational Analysis

Advanced crystallographic studies have provided detailed insights into the three-dimensional structure and conformational preferences of xanthosine-containing systems. High-resolution X-ray crystallography analysis of xanthosine-modified ribonucleic acid structures has achieved subatomic resolution, with certain studies reaching 0.9 Angstrom resolution. These investigations utilized well-established crystallization scaffolds, including the 23S ribosomal ribonucleic acid sarcin-ricin loop and designed oligoribonucleotide sequences.

The crystallographic analysis reveals that xanthosine nucleobases exhibit well-defined electron density patterns, indicating stable conformational states within the crystal lattice. When incorporated into ribonucleic acid duplexes, xanthosine demonstrates the capability to form distinct wobble base pair geometries, particularly with uridine partners. The X-ray structure determination shows that xanthosine can adopt wobble geometry forming specific hydrogen bonding patterns: X-N1H- - - O2-U and X-O6- - - HN3-U hydrogen bonds, similar to those observed in guanosine-uridine wobble pairs.

属性

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O6/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBORTCNDUKBEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146-80-5 | |

| Record name | xanthosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

准备方法

合成路线和反应条件: 黄嘌呤核苷可以通过鸟苷的脱氨反应合成。 该过程涉及使用脱氨酶,将鸟苷转化为黄嘌呤核苷 。 此外,黄嘌呤核苷可以通过黄嘌呤核苷一磷酸的脱磷酸化制备 .

工业生产方法: 在工业环境中,黄嘌呤核苷通常通过涉及微生物发酵的生物技术方法生产。 特定的细菌或酵母菌株经过基因工程改造,通过优化其合成中涉及的代谢途径来过量生产黄嘌呤核苷 .

化学反应分析

反应类型: 黄嘌呤核苷经历各种化学反应,包括:

还原: 黄嘌呤核苷在特定条件下可以还原为肌苷。

常用试剂和条件:

氧化: 氧气存在下的黄嘌呤氧化酶。

还原: 还原剂,如硼氢化钠。

取代: 亲核试剂,如氨或胺类。

主要形成的产物:

氧化: 黄嘌呤。

还原: 肌苷。

科学研究应用

Metabolic Regulation

Role in Glucose Homeostasis

Recent studies highlight xanthosine's significant impact on glucose metabolism, particularly in the context of Type 2 Diabetes Mellitus (T2DM). Research indicates that xanthosine mediates hepatic glucose homeostasis by:

- Inhibiting gluconeogenesis : Xanthosine decreases glucose production in hepatocytes through the downregulation of key enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase.

- Activating glycogenesis : It enhances glycogen synthesis by promoting the phosphorylation of glycogen synthase via the AMPK pathway, which is crucial for improving insulin sensitivity and reducing fasting blood glucose levels in diabetic models .

Table 1: Effects of Xanthosine on Hepatic Metabolism

| Parameter | Effect of Xanthosine |

|---|---|

| Gluconeogenesis | Inhibition |

| Glycogen Synthesis | Stimulation |

| Insulin Sensitivity | Improvement |

Agricultural Biotechnology

Enhancement of Milk Production in Livestock

Xanthosine has been investigated for its potential to increase milk production in dairy animals. A study on Beetal goats demonstrated that intramammary infusion of xanthosine led to:

- Increased mammary stem cell populations : This was associated with enhanced milk production.

- Differential gene expression : Analysis of milk fat globule RNA revealed significant changes in genes related to cell communication and proliferation, suggesting a molecular basis for the observed effects .

Table 2: Impact of Xanthosine on Milk Production

| Parameter | Observation |

|---|---|

| Stem Cell Population | Increased |

| Milk Yield | Enhanced |

| Differential Gene Expression | Significant changes noted |

Cellular Biology

Influence on Stem Cell Dynamics

Xanthosine has been shown to affect stem cell behavior, particularly in promoting symmetrical division over asymmetrical division. This transition is crucial for stem cell proliferation and is regulated through inosine monophosphate dehydrogenase pathways .

Case Study: Xanthosine in Stem Cell Research

A study exploring the effects of xanthosine on mammary epithelial cells found that treatment led to an increase in stem cell markers and enhanced proliferation rates. The underlying mechanisms involved changes in gene expression related to cell cycle regulation and differentiation pathways.

Neuroprotective Properties

Emerging research suggests that xanthosine may have neuroprotective effects, particularly under conditions of hypoxia or ischemia. A study indicated that hypothermia during global cerebral ischemia increased levels of adenosine monophosphate and xanthosine monophosphate, which may help mitigate neuronal death .

作用机制

黄嘌呤核苷主要通过其在核苷酸代谢中的作用发挥作用。 它充当各种酶的底物,包括核苷水解酶和脱氨酶 。 这些酶将黄嘌呤核苷转化为其他核苷和核苷酸,这些核苷和核苷酸对细胞过程(如 DNA 和 RNA 合成)至关重要 。 黄嘌呤核苷的分子靶标包括参与嘌呤代谢的酶,例如黄嘌呤氧化酶和核苷磷酸化酶 .

类似化合物:

鸟苷: 另一种参与核苷酸代谢的核苷。

肌苷: 通过还原黄嘌呤核苷可以得到的核苷。

黄嘌呤: 黄嘌呤核苷的氧化形式。

黄嘌呤核苷的独特性: 黄嘌呤核苷的独特性在于它在各种代谢途径中既是先驱又是产物。 它作为重要嘌呤生物碱(如咖啡因和茶碱)生物合成中的关键中间体 。 此外,它能够经历多种类型的化学反应,使其成为生物化学研究中的一种多功能化合物 .

相似化合物的比较

Structural and Chemical Properties

Table 1: Structural and Ionization Differences

| Compound | Core Base | Ionization Site (pH 7.4) | Key Structural Features |

|---|---|---|---|

| Xanthosine | Xanthine | N(3)-H → Monoanion | 2,6-diketopurine; ribose-linked |

| Guanosine | Guanine | N(1)-H → Monoanion | 2-amino-6-oxopurine; ribose-linked |

| Inosine | Hypoxanthine | N(1)-H → Monoanion | 6-oxopurine; ribose-linked |

| Adenosine | Adenine | Non-ionized (neutral) | 6-aminopurine; ribose-linked |

| Xanthine | Free base | N(3)-H → Monoanion | 2,6-diketopurine; lacks ribose |

Xanthosine’s ionization at N(3)-H creates distinct electronic properties compared to guanosine and inosine, which ionize at N(1)-H. This difference impacts base pairing, enzyme binding, and metabolic pathways .

Substrate Specificity in Enzymatic Systems

Table 2: Enzyme Substrate Profiles

Xanthosine’s unique ionization state reduces its affinity for PNPs compared to guanosine and inosine . However, it serves as a critical substrate in caffeine biosynthesis in coffee plants, where three specific N-methyltransferases sequentially modify it .

Table 3: Metabolic Roles in Different Organisms

In purine catabolism, xanthosine is hydrolyzed to xanthine, while guanosine undergoes deamination. In liver toxicity, xanthosine’s binding to NT5E (binding energy: −6.95 kcal/mol) and AK2 (−6.58 kcal/mol) is more stable than interactions with hypoxanthine or xanthine .

Pharmacological and Clinical Implications

- Cancer Metabolism: Elevated xanthosine and uric acid levels correlate with advanced non-small cell lung cancer (NSCLC), suggesting prognostic value .

- Dialysis Impact : Hemodialysis (HD) patients exhibit lower plasma xanthosine compared to peritoneal dialysis (PD) patients, likely due to altered purine metabolism .

- Stem Cell Expansion: Xanthosine enhances mammary stem cell proliferation in bovines, whereas inosine increases milk yield in goats .

生物活性

Xanthosine is a naturally occurring purine nucleoside with significant biological activity. It has garnered attention in various fields, including microbiology, pharmacology, and molecular biology, due to its unique properties and potential applications. This article explores the biological activity of xanthosine, highlighting its mechanisms of action, effects in different organisms, and potential therapeutic uses.

Xanthosine (C₈H₁₀N₄O₄) is a nucleoside composed of the purine base xanthine linked to a ribose sugar. Its structure allows it to participate in various biochemical processes, particularly in nucleotide metabolism and as a substrate for specific enzymes.

- Nucleoside Transport : Xanthosine is transported into cells via specific nucleoside transporters. For instance, in Salmonella enterica, xanthosine permease (encoded by the xapA gene) facilitates its uptake, which is crucial for growth when xanthosine is used as the sole carbon source .

-

Enzymatic Reactions : Xanthosine plays a role in several enzymatic pathways:

- It can be phosphorylated by xanthosine phosphorylase to produce xanthine and ribose-1-phosphate.

- It serves as a substrate for various enzymes involved in purine metabolism, influencing cellular energy levels and signaling pathways.

Microbial Activity

Research indicates that xanthosine influences microbial growth and metabolism. In Salmonella enterica, mutants lacking functional xapA or xapR genes exhibit poor growth on xanthosine, demonstrating its importance in microbial ecology and metabolism .

Pain Response

Xanthosine has been shown to induce pain responses when injected intradermally in human subjects. Doses ranging from 5 to 50 μg resulted in pain and flare reactions, indicating its potential role as a signaling molecule in pain pathways .

Therapeutic Potential

Xanthosine's unique pairing properties with unnatural nucleobases make it an attractive candidate for expanding genetic research. Its ability to pair with diaminopyrimidine has been utilized by HIV reverse transcriptase, suggesting its potential in synthetic biology applications aimed at expanding the genetic alphabet .

Case Studies and Research Findings

常见问题

Q. What are the key enzymatic pathways involved in xanthosine biosynthesis and catabolism?

Xanthosine is a central intermediate in purine metabolism. In plants (e.g., Arabidopsis thaliana), AMP and GMP catabolism converge on xanthosine via guanosine deamination and xanthosine monophosphate (XMP) dephosphorylation . Key enzymes include nucleoside hydrolases (NSH1 and NSH2), which form a heterocomplex to hydrolyze xanthosine efficiently . In tea plants, xanthosine synthesis involves genes encoding ADK, ARPT, AMPD, 5’-Nase, and GAD, which regulate purine alkaloid production (e.g., caffeine and theacrine) . Methodologically, pathway elucidation requires mutant analysis, enzymatic assays, and transcriptome profiling to link gene expression with metabolite flux .

Q. How can xanthosine be quantified in metabolomic studies, and what are common normalization challenges?

Targeted metabolomics often employs LC-MS or HPLC to detect xanthosine and its derivatives, such as xanthosine 5’-monophosphate. Signal drift across batches can be addressed using QC-based normalization (e.g., LOWESS) or non-QC algorithms (e.g., "dbnorm" package) . For example, xanthosine 5’-monophosphate was undetectable in QC samples analyzed in positive ionization mode, highlighting the need for mode-specific batch correction . Data should be log2-transformed before normalization to stabilize variance.

Advanced Research Questions

Q. How do bistable genetic circuits involving xanthosine function, and what experimental designs validate their switching behavior?

The xapABR circuit in bacteria acts as a xanthosine-responsive genetic switch. In wild-type strains, extracellular xanthosine induces a bimodal expression of a fluorescent reporter (e.g., via flow cytometry), with distinct "uninduced" and "induced" states . Deleting xapR (the xanthosine-responsive transcription factor) abolishes switching, while retaining xapR but removing downstream genes (xapAB) restores a graded response . Key parameters include dissociation constants (e.g., XapR-xanthosine binding, ~1–2 orders weaker than LacI-IPTG) and cooperativity from multiple transcription factor binding sites . Experimental validation requires promoter-reporter fusions, dose-response curves, and single-cell resolution imaging.

Q. What conflicting evidence exists regarding xanthosine’s role in purine catabolism, and how can these discrepancies be resolved?

Traditional models posit xanthine (not xanthosine) as the central catabolic intermediate. However, Arabidopsis mutant studies show xanthosine accumulation in nsh1/nsh2 mutants, with negligible inosine/hypoxanthine production, contradicting earlier hypotheses . To resolve such conflicts, combinatorial mutagenesis (e.g., targeting urate oxidase, xanthine dehydrogenase, and nucleoside hydrolases) and isotopic tracing can clarify pathway dominance. For example, ¹⁵N-labeled purines can track flux through xanthosine versus alternative routes .

Q. How do xanthosine modifications impact RNA thermodynamic stability, and what experimental approaches characterize these effects?

Xanthosine incorporation in RNA alters base-pairing and stacking. For instance, palindromic RNA duplexes with xanthosine pairs (Type II motifs) exhibit reduced thermal stability (ΔTm) due to disrupted Watson-Crick pairing, while hairpin structures (Type III) show context-dependent effects . Experimental approaches include UV melting assays, CD spectroscopy, and computational modeling (e.g., ab initio calculations). Nucleation requirements (≥4 Watson-Crick pairs) must be considered when designing oligonucleotides .

Methodological Considerations

Q. What strategies optimize the detection of xanthosine-related gene expression in transcriptome studies?

RNA-seq with high sequencing depth (e.g., FPKM > 700 for highly expressed genes like TCS in caffeine biosynthesis) is critical . Differential expression analysis should account for biological replicates and batch effects. For example, in tea plant studies, genotype-specific expression patterns of IMPDH correlate with purine alkaloid content, requiring ANOVA or linear mixed models to isolate genotype effects .

Q. How can researchers address low catalytic efficiency in xanthosine-hydrolyzing enzymes?

NSH1-NSH2 heterocomplex formation in Arabidopsis increases catalytic efficiency by ~100-fold compared to NSH1 alone . In vitro reconstitution assays with purified proteins and kinetic analysis (e.g., Michaelis-Menten curves) can identify activation mechanisms. Site-directed mutagenesis (e.g., inactive NSH1 mutants) further dissects functional domains .

Data Interpretation and Validation

Q. What statistical frameworks are suitable for analyzing bimodal gene expression data in xanthosine-responsive systems?

Bimodal distributions (e.g., in the xapABR circuit) require mixture modeling or kernel density estimation to quantify subpopulations . Fold-change calculations should avoid autofluorescence subtraction for qualitative comparisons . Reproducibility is enhanced by standardizing xanthosine concentrations and fluorescence scales across experiments .

Q. How can researchers validate xanthosine’s role in mammary gland gene expression?

In vivo studies using animal models (e.g., goats) involve xanthosine administration followed by RNA-seq/qPCR of mammary tissue. For example, xanthosine upregulates lactation-related genes but does not alter stem cell proliferation, necessitating cell-type-specific isolation (e.g., FACS) and longitudinal sampling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。